Product packaging for Succinylmonocholine(Cat. No.:CAS No. 5518-77-4)

Succinylmonocholine

Katalognummer: B1203878
CAS-Nummer: 5518-77-4
Molekulargewicht: 204.24 g/mol
InChI-Schlüssel: JQLBLDAELQDYMK-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Succinylmonocholine is a primary metabolite in the hydrolysis of the neuromuscular blocking agent succinylcholine (suxamethonium) . This metabolic pathway is catalyzed by the enzyme butyrylcholinesterase (BCHE) in the plasma . Research into this compound is crucial for understanding the pharmacokinetics and duration of action of its parent compound . It is subsequently hydrolyzed more slowly to succinic acid and choline . Investigating this compound is particularly valuable in pharmacogenomic studies, as genetic variants in the BCHE gene can lead to significantly prolonged neuromuscular blockade and apnea in patients administered succinylcholine . This compound is therefore an essential analyte for in vitro research focused on metabolism, anesthetic reversal, and the mechanisms underlying pseudocholinesterase deficiency . This product is labeled "For Research Use Only." It is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18NO4+ B1203878 Succinylmonocholine CAS No. 5518-77-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

5518-77-4

Molekularformel

C9H18NO4+

Molekulargewicht

204.24 g/mol

IUPAC-Name

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium

InChI

InChI=1S/C9H17NO4/c1-10(2,3)6-7-14-9(13)5-4-8(11)12/h4-7H2,1-3H3/p+1

InChI-Schlüssel

JQLBLDAELQDYMK-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)O

Kanonische SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)O

Andere CAS-Nummern

5518-77-4

Verwandte CAS-Nummern

14720-92-4 (iodide)
5297-17-6 (chloride)

Synonyme

succinylmonocholine
succinylmonocholine chloride
succinylmonocholine iodide

Herkunft des Produkts

United States

Biochemical Formation and Catabolism of Succinylmonocholine

Enzymatic Biotransformation Pathways Leading to Succinylmonocholine Formation

The creation of this compound is a direct result of the breakdown of succinylcholine (B1214915). This process is predominantly carried out by a specific enzyme found in the blood plasma.

Role of Butyrylcholinesterase (BChE) in Succinylcholine De-esterification

The principal enzyme responsible for the de-esterification of succinylcholine is butyrylcholinesterase (BChE), also known as pseudocholinesterase or plasma cholinesterase. medscape.com This enzyme is synthesized in the liver and circulates in the blood plasma. nih.gov BChE efficiently hydrolyzes succinylcholine, which is structurally two acetylcholine (B1216132) molecules linked together, into this compound and choline (B1196258). nih.gov This rapid breakdown is a key factor in the short duration of action of succinylcholine. drugbank.com In individuals with normal BChE activity, approximately 90-95% of an administered dose of succinylcholine is hydrolyzed before it can reach the neuromuscular junction. medscape.com

Genetic variations in the BCHE gene can lead to the production of atypical or deficient BChE, resulting in a significantly slower metabolism of succinylcholine. This can lead to prolonged muscle paralysis in affected individuals.

Kinetics and Regulation of this compound Production from Succinylcholine

The hydrolysis of succinylcholine to this compound is a rapid process. drugbank.com Studies have shown that the peak plasma concentrations of this compound are reached very quickly, between 0.03 and 2.0 minutes after administration of succinylcholine. The rate of this reaction is largely dependent on the concentration and activity of BChE in the plasma. Factors that can influence BChE levels and activity include liver disease, malnutrition, and certain genetic predispositions.

The degradation of succinylcholine itself appears to follow apparent zero-order kinetics, meaning the rate of hydrolysis remains constant for a period. This is because the production of succinic acid during the subsequent breakdown of this compound lowers the pH, which in turn can speed up the initial hydrolysis of succinylcholine.

Interactive Table: Pharmacokinetic Parameters of this compound

ParameterValueUnitReference
Time to Peak Plasma Concentration0.03 - 2.0minutes
Peak Plasma Concentration26.2 ± 12.4µg/mL
Apparent Volume of Central Compartment (Vc)3.3 ± 2.4L
Distribution Rate Constant (k13)2.2 ± 2.2min⁻¹
Apparent Volume of Peripheral Compartment (V3)6.5 ± 2.4L
Distribution Rate Constant (k14)0.27 ± 0.19min⁻¹
Terminal Half-life (t½)1 - 3hours

Identification and Characterization of Other Potential Enzymes in this compound Genesis

While BChE is overwhelmingly the primary enzyme in succinylcholine metabolism, the potential role of other enzymes is not extensively documented in mainstream research. Acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing acetylcholine at the neuromuscular junction, breaks down succinylcholine at a much slower rate. researchgate.net Other nonspecific esterases present in the body may have a minor role, but their contribution to the formation of this compound is considered negligible compared to that of BChE.

Subsequent Enzymatic Degradation of this compound

Once formed, this compound itself is further metabolized, breaking down into simpler, naturally occurring molecules.

Hydrolysis of this compound to Succinic Acid and Choline

This compound is further hydrolyzed, also by butyrylcholinesterase (BChE), into succinic acid and another molecule of choline. medscape.comnih.govdrugbank.comhres.ca This second hydrolysis step is significantly slower than the initial breakdown of succinylcholine. drugbank.comhres.ca The complete degradation of succinylcholine therefore proceeds in a two-step process, with this compound as the intermediate metabolite.

Enzymatic Mechanisms and Rate-Limiting Steps in this compound Hydrolysis

The hydrolysis of both succinylcholine and this compound by BChE occurs at the ester bonds of the molecules. BChE is a serine hydrolase, utilizing a catalytic triad (B1167595) of serine, glutamate, and histidine in its active site to facilitate the cleavage of these ester linkages. taylorandfrancis.comkactusbio.com

Metabolomic Profiling and Identification of Downstream Degradation Products of this compound

The metabolomic profile of this compound is intrinsically linked to the catabolism of its parent compound, succinylcholine. The rapid, enzyme-mediated hydrolysis of succinylcholine dictates the formation and subsequent breakdown of this compound, making it a key target in analytical and forensic toxicology.

Succinylcholine is rapidly broken down in the bloodstream by the enzyme butyrylcholinesterase (BChE), also known as plasma cholinesterase. mdpi.com This initial hydrolysis reaction yields this compound and choline. The resulting this compound is a pharmacologically weaker metabolite which is then further, albeit more slowly, hydrolyzed by the same enzyme, BChE. This second hydrolysis step breaks this compound down into the endogenous compounds succinic acid and choline. mdpi.com

Due to the extremely rapid in-vivo degradation of succinylcholine, its detection in biological samples is challenging, often posing problems for analysts. Consequently, its primary metabolite, this compound, has become the most promising and reliable analyte to confirm exposure to succinylcholine.

Detailed research, particularly in the forensic field, has focused on the precise identification and quantification of this compound and its parent compound in biological matrices. These studies employ advanced analytical techniques, with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) being a primary method for detection and quantification in serum and urine. To overcome analytical challenges, such as the presence of interfering substances in biological samples, methods often involve isotope dilution mass spectrometry and specific sample preparation techniques like ion-pairing solid-phase extraction. researchgate.net

Pharmacokinetic studies of this compound itself have been conducted to establish its detection window. After administration of succinylcholine, peak plasma concentrations of this compound are reached very quickly, between 0.03 and 2.0 minutes. oup.com The terminal half-life of this compound in plasma is approximately 1 to 3 hours, which suggests a viable detection interval of 8 to 24 hours. oup.com

The following data tables summarize the catabolic pathway and key research findings on the detection of these compounds.

Data Tables

Table 1: Biochemical Catabolism

This table outlines the enzymatic breakdown pathway from the parent compound to its final degradation products.

Precursor CompoundEnzymeDegradation Product(s)
SuccinylcholineButyrylcholinesterase (BChE)This compound and Choline
This compoundButyrylcholinesterase (BChE)Succinic acid and Choline

This table is based on information from multiple sources. mdpi.com

Table 2: Research Findings on Detection Windows in Human Samples

This table presents findings from a study on the detection times for succinylcholine (SUX) and this compound (SMC) in biological fluids following a single bolus injection.

AnalyteMatrixDetection Window
Succinylcholine (SUX)BloodUp to 10 minutes post-injection
This compound (SMC)Blood> 6 hours (entire observation period)
Succinylcholine (SUX)Freshly Secreted UrineMinimum of 2 hours
This compound (SMC)Freshly Secreted UrineMinimum of 6 hours

Data sourced from a 2011 study by Kuepper et al. published in the International Journal of Legal Medicine.

Enzymology of Succinylmonocholine and Cholinesterase Interactions

Succinylmonocholine as a Substrate for Cholinesterase Enzymes

This compound itself serves as a substrate for cholinesterases, primarily butyrylcholinesterase (BChE), which further hydrolyzes it into succinic acid and choline (B1196258). umich.edudrugbank.com This two-step enzymatic degradation is a crucial detoxification pathway.

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is the primary enzyme responsible for the hydrolysis of succinylcholine (B1214915) and its metabolite, this compound. wikidoc.org The enzyme exhibits distinct kinetic parameters for these substrates. While the diester, succinylcholine, is a potent muscle relaxant, the monoester, this compound, has significantly less pharmacological activity. umich.edu

Studies have shown that BChE demonstrates substrate activation when hydrolyzing succinylcholine. The kinetic parameters for the hydrolysis of succinylcholine by plant-derived recombinant human BChE have been determined, with a Vmax of 2.45 ± 0.16 µM/min, a Michaelis constant (KM) of 57 ± 7 µM, and a catalytic rate constant (kcat) of 516 ± 33 min−1. For comparison, a study on the hydrolysis of mirabegron (B1684304) by BChE showed a kcat of 7.3 min−1 and a Km of 23.5 μM for the initial enzyme form. mdpi.com

The affinity of BChE for its substrates is a critical factor. For instance, atypical cholinesterase variants exhibit a low affinity for succinylcholine, leading to a significantly reduced rate of hydrolysis. umich.edu This reduced affinity is a key reason for the prolonged effects of succinylcholine in individuals with these genetic variants. umich.edu

Interactive Table: Kinetic Parameters of BChE

SubstrateVmaxKMkcat
Succinylcholine2.45 ± 0.16 µM/min57 ± 7 µM516 ± 33 min⁻¹
Mirabegron (initial form)Not Reported23.5 µM7.3 min⁻¹

This table presents kinetic data from different studies and for different substrates to provide a comparative context for BChE activity.

The rate of this compound hydrolysis varies significantly across different cholinesterase variants and even between species. Human plasma with the usual BChE variant and monkey plasma hydrolyze suxamethonium (succinylcholine) more rapidly than plasma from cats, dogs, rats, or humans with atypical or fluoride-resistant cholinesterase variants.

These differences in hydrolysis rates are not solely due to enzyme concentration but are also influenced by the affinity of the enzyme for the substrate and the stability of the enzyme-substrate complex. For example, human plasma with atypical cholinesterase hydrolyzes suxamethonium much more slowly than plasma with the usual cholinesterase, primarily due to a lower affinity for the substrate. In contrast, the slower hydrolysis in cat plasma is thought to be mainly because the monosuccinyl derivative of the cholinesterase is more stable.

The "silent" variant of BChE, which results from a frameshift mutation, produces no active enzyme. umich.edu Another variant, the K variant, is associated with a 33% reduction in enzyme activity. umich.edu

Interactive Table: Comparative Hydrolysis of Suxamethonium by Plasma from Different Sources

Plasma SourceRelative Hydrolysis Rate
Human (Usual Cholinesterase)High
MonkeyHigh
CatLow
DogLow
RatLow
Human (Atypical Cholinesterase)Low
Human (Fluoride Resistant)Low

This table is based on qualitative comparisons of suxamethonium hydrolysis rates as reported in the literature.

Genetic polymorphisms in the BCHE gene, which encodes BChE, have a profound impact on the metabolism of succinylcholine and, consequently, this compound. nih.gov Over 60 polymorphisms in the BCHE gene have been identified. nih.gov These genetic variants can be categorized as either qualitative, affecting the enzyme's substrate affinity, or quantitative, affecting the amount of enzyme produced. nih.gov

The most well-known qualitative variant is the atypical (A) variant (Asp70Gly), which results in a BChE enzyme with reduced affinity for succinylcholine. umich.edunih.gov This leads to a significantly slower hydrolysis rate. umich.edu The Kalow (K) variant is a common quantitative variant that leads to a 30% decrease in BChE enzyme levels. nih.gov Other variants, such as fluoride-resistant and silent variants, also contribute to the wide range of metabolic rates observed in the population. nih.gov Individuals homozygous for the atypical variant experience a greatly prolonged duration of action of succinylcholine because very little of the drug is hydrolyzed in the blood before it reaches the neuromuscular junction. umich.edu

Comparative Enzymatic Hydrolysis Rates of this compound Across Cholinesterase Variants and Isoforms

Structural Biology of this compound-Enzyme Binding

Understanding the three-dimensional structure of the interaction between this compound and cholinesterases is crucial for elucidating the mechanisms of substrate recognition, catalysis, and the effects of genetic mutations.

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of small molecules like this compound to the active site of enzymes such as BChE. These studies help in visualizing the interactions between the ligand and the amino acid residues of the enzyme's active site.

The active site of cholinesterases is located within a deep gorge. For BChE, molecular docking studies have been employed to understand the binding of various substrates and inhibitors. These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, that are crucial for binding and catalysis. For example, in studies of other BChE inhibitors, specific amino acid residues within the active site have been identified as critical for binding. While specific docking studies for this compound are not detailed in the provided context, the general principles of substrate binding in the BChE active site are well-established through these computational methods.

The binding of a substrate to an enzyme can induce conformational changes in the enzyme's structure, a concept known as induced fit. wordpress.com These changes can be subtle, often involving movements of less than 1 Å, but are critical for positioning the substrate correctly for catalysis. wordpress.com Both the binding and catalytic regions of an enzyme can undergo conformational shifts upon substrate binding. wordpress.com

Identification of Key Residues and Binding Motifs in this compound-Enzyme Interactions

The interaction between succinylcholine and its metabolite, this compound, with cholinesterases is a critical determinant of their metabolic fate. The binding and subsequent hydrolysis are governed by specific amino acid residues within the active sites of these enzymes. While butyrylcholinesterase (BChE) is the primary enzyme for hydrolysis in the plasma, crystallographic studies with the related enzyme, acetylcholinesterase (AChE), provide significant insights into the binding motifs. wikipedia.org

Research using crystallography on mouse AChE (mAChE) has visualized the binding of succinylcholine (SCh) and its hydrolysis product, this compound (SmCh), within the enzyme's active-site gorge. These studies have identified several key residues that form the binding pocket. The active site is located at the base of a deep and narrow gorge.

Key residues involved in the interaction within the AChE active site include:

Active Site Pocket: The catalytic triad (B1167595), fundamental for the hydrolysis mechanism, and surrounding residues are crucial. In mAChE, this includes Ser/Ala 203, Glu 334, and His 447. Trp 86 is also a key component of this pocket.

Gorge Constriction Region: Residues such as Tyr 124 and Tyr 337 form a narrow passage within the gorge that substrates must traverse.

Peripheral Anionic Site (PAS): Located at the entrance of the gorge, the PAS, which includes residues like Trp 286, Tyr 341, and Asp 74, provides an initial binding locus for ligands.

Genetic variants of human BChE further highlight the importance of specific residues. The "atypical" variant of BChE, for instance, exhibits a reduced affinity for succinylcholine. This variant often involves a mutation at aspartate 98 to glycine (B1666218) (Asp98Gly), which alters the catalytic site and confers resistance to inhibition by agents like dibucaine. pshp.org This indicates that the region around the 98th amino acid is a critical part of the binding and catalytic domain for succinylcholine and, by extension, for its metabolite this compound.

Table 1: Key Residues in Cholinesterase-Ligand Interactions

Enzyme Site Key Residues (in AChE) Putative Role in Interaction Citation
Active Site Pocket Ser/Ala 203, Glu 334, His 447 Form the catalytic triad essential for ester hydrolysis.
Trp 86 Contributes to the binding of the choline moiety of the substrate.
Gorge Constriction Tyr 124, Tyr 337 Narrows the gorge, influencing substrate and product trafficking.
Peripheral Anionic Site (PAS) Trp 286, Tyr 341, Asp 74 Initial binding site for ligands at the gorge entrance.

| BChE Catalytic Domain | Asp 98 (and surrounding region) | Mutation in this area (e.g., A-variant) reduces substrate affinity. | pshp.org |

Potential Biochemical Modulation of Enzyme Activity by this compound

This compound is not merely an inert byproduct; its presence has biochemical implications as both a substrate for and a product of cholinesterase activity. The primary enzyme responsible for the hydrolysis of succinylcholine is butyrylcholinesterase (BChE), also known as plasma cholinesterase. wikipedia.org This process occurs in two main steps.

First Hydrolysis Step: BChE rapidly hydrolyzes one of the ester bonds of succinylcholine, yielding this compound and one molecule of choline. cambridge.org

Second Hydrolysis Step: this compound then acts as a substrate for BChE, which hydrolyzes the remaining ester bond, although at a much slower rate, to produce succinic acid and a second molecule of choline. cambridge.organeskey.com

This sequential substrate-product relationship represents a form of biochemical modulation. The rapid conversion of succinylcholine to this compound effectively alters the substrate available to the enzyme. The slower clearance of this compound dictates the final step of the metabolic cascade and the regeneration of free choline and succinic acid. cambridge.orgresearchgate.net The efficiency of this entire process is highly dependent on the activity of BChE, which can be influenced by genetic factors. Atypical BChE variants that poorly hydrolyze succinylcholine consequently affect the rate of this compound formation and its subsequent breakdown. Therefore, the concentration and persistence of this compound in the bloodstream are directly modulated by BChE activity, and its own presence as a substrate influences the ongoing enzymatic process.

Table 2: Enzymatic Hydrolysis of Succinylcholine

Reaction Step Substrate Enzyme Products Relative Rate Citation
1 Succinylcholine Butyrylcholinesterase (BChE) This compound, Choline Rapid cambridge.organeskey.com

| 2 | this compound | Butyrylcholinesterase (BChE) | Succinic acid, Choline | Slow | cambridge.organeskey.com |

Table 3: Mentioned Compounds | Compound Name | | | :--- | | this compound | | Succinylcholine | | Choline | | Succinic acid | | Acetylcholine (B1216132) | | Dibucaine | | Serine | | Alanine | | Glutamic Acid | | Histidine | | Tryptophan | | Tyrosine | | Aspartic Acid | | Glycine |

Analytical Methodologies for Succinylmonocholine Research

Chromatographic Techniques for Succinylmonocholine Separation and Quantification

Chromatography is a fundamental technique for separating chemical mixtures into their individual components. khanacademy.org In the context of this compound analysis, both high-performance liquid chromatography and, to a lesser extent, gas chromatography have been utilized.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of this compound, offering robust separation of the analyte from complex biological matrices. researchgate.netresearchgate.net Various HPLC methods have been developed, often employing reversed-phase columns and specific mobile phases to achieve optimal separation.

One common approach involves the use of a Synergi Hydro RP C18 column. oup.com Separation can be achieved using a gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724). oup.com For instance, a gradient of 5 mM ammonium formate buffer (pH 3.5) and acetonitrile has been successfully used. researchgate.net Another method utilizes a Newcrom AH mixed-mode column with a cation-exchange mechanism, allowing for determination with a simple isocratic mobile phase of water, acetonitrile, and a perchloric acid buffer, with UV detection at 200 nm.

Hydrophilic Interaction Liquid Chromatography (HILIC) has also been applied for the quantification of succinylcholine (B1214915) and its impurities, including this compound. This technique can achieve high resolution between succinylcholine and this compound using an isocratic mobile phase of phosphate (B84403) buffer in acetonitrile.

Sample preparation for HPLC analysis often involves solid-phase extraction (SPE) to clean up samples from biological matrices like serum and urine. researchgate.net Ion-pairing reagents, such as heptafluorobutyric acid (HFBA), are frequently used during SPE to improve the retention of the quaternary ammonium compound this compound on polymeric reversed-phase cartridges. researchgate.net

Table 1: Examples of HPLC Methodologies for this compound Analysis

Column TypeMobile PhaseDetection MethodReference
Synergi Hydro RP C18Gradient of 5 mM ammonium formate buffer (pH 3.5) and acetonitrileTandem Mass Spectrometry (MS/MS) researchgate.netoup.com
Newcrom AH (mixed-mode)Isocratic mixture of water, acetonitrile, and perchloric acid bufferUV at 200 nm
HILICIsocratic mixture of 30% phosphate buffer (pH 4.0; 0.05 M) in acetonitrileUV at 214 nm

Gas Chromatography (GC) Applications in this compound Analysis

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. Its application to the direct analysis of non-volatile and thermally labile compounds like this compound is limited. However, GC coupled with mass spectrometry (GC/MS) can be used after a derivatization step. For instance, succinylcholine has been analyzed by GC/MS after demethylation with sodium benzenethiolate (B8638828) to form a tertiary amine that is amenable to gas chromatography. nih.gov This approach, while effective, introduces additional sample preparation steps. The primary challenge remains the need to convert the non-volatile this compound into a volatile derivative before it can be analyzed by GC.

Mass Spectrometry (MS) Approaches for this compound Detection and Structural Elucidation

Mass spectrometry is an indispensable tool in this compound analysis due to its high sensitivity and specificity, allowing for both quantification and structural confirmation. eag.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity this compound Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective determination of this compound in biological samples. researchgate.net This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. eag.com

In a typical LC-MS/MS setup for this compound analysis, an electrospray ionization (ESI) source is used to generate ions from the eluent of the HPLC column. researchgate.netoup.com These ions are then analyzed by a tandem mass spectrometer, often a triple quadrupole instrument, operating in the multiple reaction monitoring (MRM) mode. researchgate.net MRM allows for highly selective detection by monitoring specific precursor-to-product ion transitions for this compound, significantly reducing background noise and enhancing sensitivity. For example, research has identified characteristic ion transitions for this compound that can be used for its identification and quantification. researchgate.net

The sensitivity of LC-MS/MS methods allows for the detection of this compound at very low concentrations (ng/mL) in complex matrices like serum and urine. However, matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, are a known challenge that requires careful method validation and often the use of an internal standard. researchgate.net

Application of Isotope Dilution Mass Spectrometry for Precise this compound Quantification

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds, including this compound. researchgate.netoup.com This technique involves adding a known amount of a stable, isotopically labeled version of the analyte (an internal standard) to the sample. For this compound, deuterated analogs such as this compound-d3 (SMC-d3) have been synthesized and are used as internal standards. researchgate.netoup.com

Because the isotopically labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, highly precise and accurate quantification can be achieved, as this ratio is largely unaffected by variations in sample preparation, injection volume, and instrument response. researchgate.net This approach has been successfully validated for the simultaneous determination of succinylcholine and this compound in serum and urine. researchgate.net

Advanced Spectrometric Techniques for this compound Structural Characterization

Beyond routine quantification, advanced mass spectrometric techniques are employed for the detailed structural characterization of this compound and its impurities. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) mass spectrometry, provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This capability is particularly useful for identifying novel impurities or degradation products. For instance, ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) has been used to discover new impurities in active pharmaceutical ingredients of succinylcholine.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation. Both ¹H and ¹³C-NMR spectroscopy have been used to confirm the identity, purity, and specific deuteration patterns of synthesized this compound-d3, which is used as an internal standard in mass spectrometric analyses. Fast Atom Bombardment-Mass Spectrometry (FAB-MS) has also been used in conjunction with NMR and HPLC-MS/MS to further confirm the structure of these synthesized standards.

Electrochemical and Biosensor-Based Detection of this compound in Research Settings

The detection of this compound (SMC), a polar, quaternary ammonium compound, presents unique analytical challenges. While mass spectrometry is the predominant detection method, electrochemical techniques have also been explored, primarily in conjunction with liquid chromatography.

Electrochemical detection coupled with high-pressure liquid chromatography (HPLC) has been utilized for the determination of succinylcholine and its metabolite, SMC, in plasma. connectedpapers.com This method offers an alternative to mass spectrometry, leveraging the electrochemical properties of the analyte for quantification. connectedpapers.com Electrochemical biosensors, a subset of chemical sensors, function by converting a biological response into a measurable electrical signal. mdpi.com These devices typically combine a biologically sensitive recognition element (like an enzyme or antibody) with a physicochemical transducer, such as an electrode. mdpi.com The principle involves detecting changes in electrical properties, like current or potential, resulting from the reaction between the bioreceptor and the target analyte. mdpi.com

Amperometric biosensors, which measure the change in current, are noted for their high sensitivity, portability, and low cost. mdpi.com Potentiometric biosensors, another type, measure the change in electrical potential. Voltammetric biosensors operate by varying the potential and measuring the resulting current, which allows for high sensitivity and the simultaneous detection of multiple analytes. mdpi.com

Despite the development of sophisticated biosensors for various biomarkers, including glucose, cortisol, and neopterin, their specific application for the direct detection of this compound in research settings is not prominently documented in recent literature. Research has focused on developing genetically encoded fluorescent biosensors for other metabolites like acetyl-CoA, demonstrating high selectivity over structurally similar compounds, including succinyl-CoA. While a thread-based ion-selective electrode has shown potential for detecting the parent compound, succinylcholine (SUX), in urine, similar dedicated biosensor development for SMC is not as evident. The primary analytical focus for SMC has remained on chromatographic methods coupled with tandem mass spectrometry, due to the complexity of biological matrices and the need for high sensitivity and specificity.

Considerations for Sample Preparation and Stability in this compound Analysis

The accurate analysis of this compound is critically dependent on meticulous sample preparation and a thorough understanding of its stability, as both the analyte and its parent compound, succinylcholine (SUX), are susceptible to degradation. SMC is considered a more reliable marker for SUX administration in forensic contexts because it is more stable and has a longer detection window in biological samples. smolecule.com

Sample Stability: The stability of SMC is influenced by the sample matrix, storage temperature, pH, and the presence of preservatives.

Enzymatic Degradation: In blood, SUX is rapidly hydrolyzed to SMC by butyrylcholinesterase (BChE), and SMC is further metabolized, albeit more slowly. To prevent in vitro degradation, blood samples should be collected in tubes containing a cholinesterase inhibitor. The use of paraoxonized tubes has been proven effective for stabilizing both SUX and SMC in blood. nih.gov This stabilization is crucial, as SMC can be detected for at least 6-8 hours post-administration in stabilized blood, whereas SUX is often undetectable after just 10 minutes. nih.gov

pH and Temperature: Alkaline conditions lead to significant hydrolytic loss of both SUX and SMC. Consequently, storage in acidic conditions is recommended to improve stability. researchgate.net Studies on SUX compositions have shown that degradation to SMC increases over time, with storage at lower temperatures (2-8°C) significantly improving stability compared to room temperature (25°C).

Matrix Effects: In urine, the detection window for SMC is at least 6 hours. nih.gov While paraoxon (B1678428) did not significantly enhance the stability of SMC in urine, stabilization of urine samples is still recommended. nih.gov Vitreous humor has also been assessed as a potentially advantageous matrix for analysis.

Sample Preparation:

Extraction: Due to its water-soluble and non-volatile nature, extracting SMC from biological matrices like plasma, urine, or tissue requires specific techniques. researchgate.net Solid-phase extraction (SPE) is a commonly employed method for cleanup and concentration. oup.com Ion-pair SPE, using reagents like heptafluorobutyric acid, has been shown to be an effective and rapid procedure. researchgate.netoup.com

Adsorption: Both SUX and SMC can adsorb to surfaces, which can lead to analytical inaccuracies. Studies have shown slight adsorption of SMC to glassware, whereas adsorption to plasticware is not significant. researchgate.net Therefore, the use of plastic containers for sample collection and storage is preferable.

Internal Standards: For accurate quantification using mass spectrometry, the use of stable isotope-labeled internal standards is indispensable but they are not commercially available. Researchers have synthesized deuterated analogs, such as SMC-d3, to serve as internal standards in isotope dilution mass spectrometry methods, enabling reliable and simultaneous quantification of SMC and its parent compound.

Interferences: A significant challenge in SMC analysis is the potential for co-eluting interferences from native serum and urine that can affect the main multiple reaction monitoring (MRM) transition used in mass spectrometry. This highlights the necessity of monitoring more than one ion transition to ensure correct analyte identification and avoid false-positive results.

The following table summarizes key considerations for sample handling in this compound analysis:

ParameterRecommendation/FindingRationaleCitations
Matrix Blood, Urine, Vitreous HumorUrine is proposed as the matrix of choice for forensic applications due to longer detection windows.
Blood Collection Use tubes containing a cholinesterase inhibitor (e.g., paraoxon).To prevent in vitro enzymatic degradation of SUX and SMC by butyrylcholinesterase. nih.gov
Storage Container Plasticware is preferred over glassware.To minimize loss of analyte due to adsorption. Slight adsorption of SMC to glassware has been observed. researchgate.net
Storage pH Acidic conditions are recommended.SMC shows greater stability in acidic conditions; alkaline conditions lead to significant hydrolytic degradation. researchgate.net
Storage Temperature Lower temperatures (e.g., 2-8°C) are recommended for long-term storage.To slow the rate of chemical degradation.
Extraction Method Solid-Phase Extraction (SPE), often with an ion-pairing agent.To effectively extract the polar analyte from complex biological matrices and clean up the sample. researchgate.netoup.com
Internal Standard Use of a stable isotope-labeled internal standard (e.g., SMC-d3).Essential for accurate quantification with isotope dilution mass spectrometry to compensate for matrix effects and analyte loss during preparation.

Comparative Biochemistry and Species Specific Biotransformation of Succinylmonocholine

In Vitro Metabolic Studies of Succinylmonocholine Across Diverse Biological Species

In vitro studies are fundamental in elucidating the metabolic pathways of xenobiotics by allowing for controlled experimental conditions. For this compound, these studies primarily focus on its hydrolysis by plasma cholinesterases.

Succinylcholine (B1214915) is rapidly hydrolyzed by butyrylcholinesterase (BChE), also known as plasma cholinesterase or pseudocholinesterase, to this compound and choline (B1196258). this compound is then further, albeit more slowly, hydrolyzed by the same enzyme to succinic acid and choline. drugbank.comopenanesthesia.orgpfizer.com This two-step hydrolysis is the primary route of metabolism.

Research comparing pseudocholinesterase activity across various animal species has revealed considerable differences. A study examining plasma from 26 animal species found similarities in enzyme activity within the same order but significant variations between different orders when measured against butyrylcholine. For instance, the rate of succinylcholine hydrolysis, and by extension this compound, can differ significantly between species like elephants and impalas, pointing to different pharmacokinetic profiles.

The following table summarizes the key metabolic reaction of this compound:

ReactantEnzymeProducts
This compoundButyrylcholinesterase (BChE)Succinic acid, Choline
This table illustrates the enzymatic breakdown of this compound.

These in vitro findings underscore the importance of species selection in toxicological and pharmacological studies, as direct extrapolation of metabolic data from one species to another can be misleading.

Investigation of this compound Biotransformation in Preclinical Animal Models for Mechanistic Insights

Preclinical animal models provide a more complex biological system to study drug metabolism in vivo, offering insights that in vitro systems cannot. mdpi.com Studies in animals have been crucial for understanding the pharmacokinetics and pharmacodynamics of succinylcholine and its metabolite, this compound.

The use of animal models, such as mice, guinea pigs, elephants, and buffaloes, has demonstrated the in vivo relevance of BChE in the clearance of succinylcholine and this compound. researchgate.net For example, research on African elephants and impalas revealed that the delayed effect of succinylcholine in elephants is not due to differences in pharmacodynamics but rather to different pharmacokinetics, including a lower mass-specific metabolic rate. This suggests a slower biotransformation of succinylcholine to this compound and subsequently to its final products in elephants compared to impalas.

The table below presents findings from a comparative study on the effects of succinylcholine and this compound in different animal species.

Animal ModelKey FindingImplication
African ElephantDelayed respiratory depression from succinylcholine, similar to the effect of this compound administration. Suggests that the metabolite, this compound, contributes significantly to the observed effects in this species.
ImpalaFaster onset of respiratory paralysis compared to elephants. Highlights species-specific differences in the pharmacokinetics of succinylcholine metabolism.
BuffaloSimilar respiratory effects to elephants but with a different time course. Underscores the variability in metabolic rates among different large mammals.
This interactive table allows for a comparison of key research findings in different preclinical animal models.

Enzymatic Variations and Their Impact on this compound Metabolism in Different Organisms

The rate of this compound metabolism is critically dependent on the activity of butyrylcholinesterase (BChE), which can vary significantly due to both genetic and acquired factors. These variations have profound implications for the duration of action of succinylcholine.

BChE is a serine hydrolase responsible for the breakdown of succinylcholine and mivacurium. openanesthesia.org Genetic variants of the BCHE gene can lead to altered enzyme activity. nih.gov These variants can be qualitative, affecting the enzyme's substrate affinity, or quantitative, affecting the amount of enzyme produced. For example, "atypical" cholinesterase, a variant with reduced affinity for succinylcholine, results in a significantly prolonged duration of muscle paralysis because the drug is not effectively hydrolyzed. nih.gov The "silent" variant leads to the production of no active enzyme. nih.gov

The activity of BChE is not only determined by genetics but can also be influenced by various physiological and pathological conditions. Acquired defects in BChE activity can be caused by liver disease (as BChE is synthesized in the liver), malnutrition, and certain cancers. Additionally, several drugs can inhibit BChE activity, including certain chemotherapeutic agents and acetylcholinesterase inhibitors.

The diversity in BChE activity across species is also a significant factor. While the fundamental role of BChE in hydrolyzing succinylcholine and this compound is conserved, the specific activity and characteristics of the enzyme can differ, leading to the observed species-specific responses to the drug. The lack of significant butyrylcholinesterase activity in some species would lead to a much longer duration of action of succinylcholine, as its breakdown would rely on other, slower metabolic pathways.

The following table provides a summary of factors influencing BChE activity and consequently, this compound metabolism:

FactorTypeEffect on BChE ActivityConsequence for this compound Metabolism
Genetic Variants (e.g., atypical, silent)GeneticDecreased or absent activity. nih.govSignificantly slowed or no metabolism, leading to prolonged effects. nih.gov
Liver DiseaseAcquiredDecreased synthesis and activity. Slower metabolism.
MalnutritionAcquiredDecreased enzyme synthesis. Slower metabolism.
Certain Drugs (e.g., acetylcholinesterase inhibitors)AcquiredInhibition of enzyme activity. Slower metabolism.
Species DifferencesInherentVariable enzyme activity and characteristics. Species-specific rates of metabolism.
This interactive table details the various factors that can alter butyrylcholinesterase activity.

Theoretical and Computational Approaches to Succinylmonocholine Dynamics

Theoretical Pharmacokinetic Modeling of Succinylmonocholine Biotransformation and Disposition

The biotransformation and disposition of this compound, the primary metabolite of succinylcholine (B1214915), have been the subject of theoretical pharmacokinetic modeling to understand its behavior in biological systems. These models are crucial for predicting the time course of its concentration in various body compartments, which is essential for understanding its duration of action and potential for accumulation.

Compartmental and Physiologically-Based Pharmacokinetic (PBPK) Modeling for this compound Metabolism in Non-Human Systems

Compartmental models are mathematical constructs that simplify the complex physiological processes of drug distribution and elimination into a series of interconnected compartments. For this compound, these models have been applied in non-human systems to describe its formation from succinylcholine and its subsequent elimination. These models often represent the body as a central compartment (representing blood and highly perfused organs) and one or more peripheral compartments (representing less perfused tissues). ku.edu.kw The transfer of this compound between these compartments and its elimination from the central compartment are described by first-order rate constants.

While specific PBPK models for this compound are not extensively detailed in the provided search results, the principles of PBPK modeling are relevant. PBPK models are more sophisticated than traditional compartmental models as they incorporate physiological parameters such as organ blood flow, tissue volumes, and enzymatic activity. For a compound like this compound, a PBPK model would consider its formation via hydrolysis of succinylcholine by butyrylcholinesterase (BuChE) and pseudocholinesterase, primarily in the plasma. researchgate.net The model would also account for its distribution into various tissues and its eventual elimination. The use of animal models, such as sheep, has been valuable in developing and validating pharmacokinetic models for related compounds, which can then be extrapolated to humans with appropriate scaling.

Table 1: Key Parameters in Pharmacokinetic Modeling of this compound

ParameterDescriptionRelevance to this compound
Volume of Distribution (Vd) A theoretical volume that the total amount of drug in the body would need to occupy to provide the same concentration as it is in blood plasma.Influences the initial concentration of this compound after its formation.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.Primarily reflects the enzymatic hydrolysis of this compound in the plasma.
Elimination Rate Constant (k_el) The fraction of the drug in the body that is eliminated per unit of time.Determines the half-life of this compound.
Formation Rate Constant (k_f) The rate at which this compound is formed from its parent compound, succinylcholine.Dependent on the activity of plasma cholinesterases.

Mathematical Derivation and Validation of Models Describing this compound Formation and Elimination Kinetics

The kinetics of this compound formation and elimination are typically described by a series of differential equations. The formation of this compound from succinylcholine can be modeled as a first-order process, dependent on the concentration of succinylcholine and the activity of hydrolyzing enzymes. pdx.edu Subsequently, the elimination of this compound, which is also primarily through hydrolysis to succinic acid and choline (B1196258), is also modeled as a first-order process.

The mathematical representation for a simple one-compartment model following the formation from a parent drug can be described as follows:

Let C_p(t) be the concentration of the parent drug (succinylcholine) at time t, and C_m(t) be the concentration of the metabolite (this compound) at time t.

The rate of change of the metabolite concentration is given by:

dC_m/dt = k_f * C_p(t) - k_el * C_m(t)

Where:

k_f is the first-order rate constant for the formation of the metabolite.

k_el is the first-order rate constant for the elimination of the metabolite.

Validation of these models involves comparing the model-predicted concentration-time profiles with experimentally observed data from in vivo or in vitro studies. researchgate.net This often involves collecting blood samples at various time points after the administration of succinylcholine and measuring the concentrations of both the parent drug and this compound. researchgate.net The goodness of fit of the model is assessed using statistical methods. These validated models can then be used to simulate different scenarios and predict the pharmacokinetic behavior of this compound under various physiological and pathological conditions.

Molecular Dynamics Simulations and Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of this compound

While specific molecular dynamics (MD) simulations or QM/MM studies focusing exclusively on this compound were not prominently found in the search results, the application of these techniques to similar molecules and systems provides a framework for how they could be applied to this compound.

MD simulations can be used to study the conformational dynamics of this compound in solution and its interaction with its primary metabolizing enzyme, butyrylcholinesterase. researchgate.net Such simulations could reveal the preferred binding orientation of this compound within the active site of the enzyme, providing insights into the mechanism of its hydrolysis. By understanding the forces and interactions at the atomic level, researchers can better comprehend the factors influencing the rate of its breakdown.

QM/MM methods would be particularly useful for studying the enzymatic hydrolysis of the ester bond in this compound. In this approach, the region of the system where the chemical reaction occurs (the this compound molecule and the key amino acid residues in the enzyme's active site) is treated with high-level quantum mechanics, while the rest of the protein and the surrounding solvent are treated with more computationally efficient molecular mechanics. This hybrid approach allows for the accurate modeling of the reaction mechanism, including the transition states and activation energies, which are critical for a fundamental understanding of the biotransformation process.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues for Biochemical Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies focused on this compound analogues were identified in the search results, the principles of QSAR can be applied to understand the biochemical interactions of this class of molecules.

For this compound analogues, a QSAR study would involve synthesizing or computationally designing a series of related compounds with systematic variations in their chemical structures. These variations could include changes in the length of the carbon chain, the nature of the quaternary ammonium (B1175870) groups, or the ester linkage.

The biological activity of these analogues would then be measured. For this compound, a relevant biological activity would be their rate of hydrolysis by butyrylcholinesterase or their binding affinity to the enzyme.

Finally, mathematical models would be developed to correlate the structural descriptors of the analogues with their measured biological activity. These descriptors can include physicochemical properties such as:

Lipophilicity (logP): The partitioning of the molecule between an oily and an aqueous phase.

Electronic properties: Such as partial atomic charges and dipole moments.

Steric properties: Describing the size and shape of the molecule.

Table 2: Potential Descriptors for QSAR Studies of this compound Analogues

Descriptor ClassSpecific ExamplesPotential Impact on Biochemical Interaction
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesInfluence electrostatic interactions with the enzyme's active site.
Steric Molecular volume, Surface area, Shape indicesDetermine the goodness of fit within the enzyme's binding pocket.
Topological Connectivity indices, Wiener indexDescribe the branching and overall shape of the molecule.
Physicochemical LogP, Molar refractivity, PolarizabilityAffect solubility, membrane permeability, and overall distribution.

By developing a robust QSAR model, it would be possible to predict the biochemical properties of new, unsynthesized analogues of this compound. This could be valuable in designing molecules with modified pharmacokinetic profiles, for instance, to either prolong or shorten their duration of action. The endpoints from such studies could also be used in toxicological models.

Future Directions and Emerging Research Avenues in Succinylmonocholine Studies

Elucidation of Uncharacterized Enzymatic Pathways Involved in Succinylmonocholine Processing

The hydrolysis of succinylcholine (B1214915) is a two-step process, with the second step—the breakdown of this compound to succinic acid and choline (B1196258)—occurring more slowly than the first. drugbank.comcambridge.org While butyrylcholinesterase (BChE), also known as pseudocholinesterase, is recognized as the primary enzyme for both hydrolytic steps, the potential contribution of other esterases remains largely unexplored. researchgate.net

Furthermore, the substrate specificity of different esterases is not always completely understood. biomolther.org Studies have shown that even structurally similar compounds can have different metabolic fates. Therefore, dedicated enzymatic assays using purified human carboxylesterases and other potential hydrolases with this compound as the substrate are necessary. Identifying any such pathways would not only refine our metabolic maps but could also explain inter-individual variability in drug response that is not accounted for by BChE variations alone.

Table 1: Key Esterases in Drug Metabolism and Potential Role in this compound Processing

EnzymePrimary Location(s)Known Substrates (Examples)Potential Role in this compound Metabolism
Butyrylcholinesterase (BChE)Plasma, Liver, Pancreas, Nervous System Succinylcholine, Mivacurium, Ester local anesthetics nih.govPrimary enzyme responsible for the hydrolysis of succinylcholine to this compound and its subsequent hydrolysis to succinic acid and choline. cambridge.org
Carboxylesterase 1 (hCE1)Liver (predominantly), various tissues Oseltamivir, Clopidogrel, MethylphenidateUncharacterized; potential for hydrolysis of the ester bond in this compound, which could be a secondary metabolic pathway.
Carboxylesterase 2 (hCE2)Small Intestine, Liver Irinotecan, AspirinUncharacterized; potential for hydrolysis, particularly contributing to first-pass metabolism if any this compound is formed in the gut wall.

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to Comprehensive this compound Research

The advent of "omics" technologies offers powerful tools to move beyond a single-enzyme-focused view of drug metabolism.

Proteomics: Proteomic studies can provide a global view of the proteins that interact with or are affected by this compound. This can help in identifying previously unknown binding partners or metabolizing enzymes in various tissues. By analyzing the proteome of liver or kidney cells exposed to this compound, researchers could identify upregulated or downregulated enzymes, suggesting their involvement in its processing or downstream effects. This approach has the potential to uncover novel metabolic pathways and biological responses.

Metabolomics: Untargeted metabolomics is a powerful hypothesis-generating tool that can comprehensively profile all small-molecule metabolites in a biological sample. Applying metabolomics to plasma or urine samples from individuals administered succinylcholine could reveal the full spectrum of its metabolic products beyond succinic acid and choline. This could lead to the discovery of minor or previously uncharacterized metabolites of this compound, providing clues to alternative biotransformation pathways. Furthermore, comparing the metabolomes of individuals with different BChE genotypes could provide deeper insights into how genetic variations impact the complete metabolic signature of the drug.

The integration of these omics datasets will be crucial for building a comprehensive systems-level understanding of this compound's journey through the body.

Interdisciplinary Approaches Integrating Biochemistry, Computational Chemistry, and Analytical Sciences for this compound Investigations

A truly comprehensive understanding of this compound requires the integration of multiple scientific disciplines.

Biochemistry: Foundational biochemical studies will continue to be essential for characterizing enzyme kinetics and mechanisms. Determining the Vmax and Km of newly identified enzymes for this compound will quantify their metabolic contribution.

Computational Chemistry: Molecular docking and simulation can predict the binding affinity of this compound to the active sites of various enzymes, including BChE variants and carboxylesterases. These computational models can help prioritize which enzymes to investigate experimentally and provide insights into the structural basis of their catalytic activity (or lack thereof). This approach can screen a wide range of potential enzymes before engaging in resource-intensive laboratory work.

Analytical Sciences: The development of more sensitive and specific analytical methods is crucial. Techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are the current standard for quantifying this compound. researchgate.netoup.com Future efforts should focus on improving detection limits and overcoming challenges like matrix effects in complex biological samples. researchgate.netoup.com Advanced analytical techniques will be necessary to detect and quantify the potentially low concentrations of novel metabolites identified through omics studies.

By combining these approaches, researchers can create a powerful feedback loop: computational models can guide biochemical experiments, the results of which are then precisely measured using advanced analytical techniques, leading to a refined and validated model of this compound biotransformation.

Q & A

Q. What experimental methodologies are recommended for quantifying succinylmonocholine in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in detecting low concentrations of this compound and its metabolites. For enzymatic assays, pseudocholinesterase activity can be measured spectrophotometrically using benzoylcholine as a substrate, with hydrolysis rates correlated to this compound metabolism . Radiochromatographic techniques, such as those employing ¹⁴C-labeled succinyldicholine, enable tracking of metabolic pathways and urinary excretion patterns .

Q. How does plasma cholinesterase activity influence this compound pharmacokinetics?

Plasma cholinesterase (pseudocholinesterase) hydrolyzes this compound into succinic acid and choline, with enzymatic activity variability (e.g., genetic deficiencies or drug interactions) directly impacting metabolic rates. Methodologically, enzyme kinetics can be studied using Michaelis-Menten models, with substrate saturation curves and inhibitor assays (e.g., dibucaine number testing) to identify atypical enzyme variants .

Q. What are the primary challenges in isolating this compound from complex biological matrices?

Protein binding (~60-80% in vivo) complicates isolation, requiring techniques like ultrafiltration or equilibrium dialysis to separate free from bound fractions. Adjusting pH and temperature during sample preparation minimizes artifactual hydrolysis, as binding affinity is pH-dependent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic half-lives of this compound across studies?

Discrepancies often arise from differences in assay sensitivity (e.g., LC-MS vs. radioisotope methods) or biological variables (e.g., enzyme activity, renal function). A meta-analysis approach, standardizing data normalization to body weight and enzyme activity baselines, is recommended. Cross-validation using isotopic labeling (e.g., ¹⁴C-succinyldicholine) in controlled in vivo models can clarify metabolic timelines .

Q. What advanced techniques elucidate the structural dynamics of this compound-protein interactions?

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide atomic-level insights into binding sites and conformational changes. Surface plasmon resonance (SPR) quantifies binding kinetics (association/dissociation rates) under physiological conditions, while molecular docking simulations predict interaction hotspots .

Q. How do in vitro models fail to replicate in vivo this compound metabolism, and how can this gap be addressed?

In vitro systems often lack compensatory pathways (e.g., renal excretion, non-enzymatic hydrolysis). Microphysiological systems (MPS), such as organ-on-a-chip platforms integrating liver and kidney cells, better mimic systemic clearance. Concurrently, physiologically based pharmacokinetic (PBPK) modeling accounts for multi-organ interactions and enzyme distribution .

Q. What strategies optimize detection of low-abundance this compound metabolites in heterogeneous samples?

Pre-concentration techniques like solid-phase extraction (SPE) paired with high-resolution mass spectrometry (HRMS) enhance sensitivity. Stable isotope-labeled internal standards (e.g., deuterated this compound) improve quantification accuracy by correcting matrix effects .

Methodological Best Practices

  • For enzyme kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • For metabolic studies : Include control groups with known pseudocholinesterase deficiencies to validate assay specificity .
  • For protein-binding assays : Report pH, temperature, and protein concentrations to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Succinylmonocholine
Reactant of Route 2
Reactant of Route 2
Succinylmonocholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.